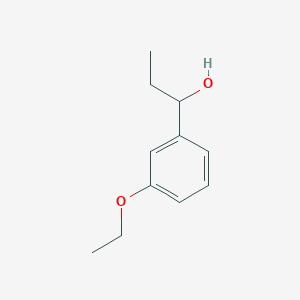

1-(3-Ethoxyphenyl)propan-1-ol

Übersicht

Beschreibung

Compounds like “1-(3-Ethoxyphenyl)propan-1-ol” belong to a class of organic compounds known as phenylpropanoids. These are polyphenols containing a phenol unit linked to a propane moiety .

Synthesis Analysis

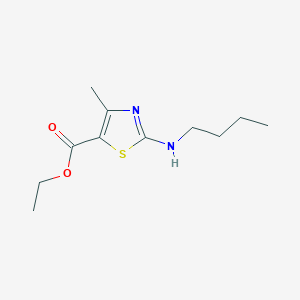

The synthesis of similar compounds often involves reactions like Grignard reactions, reduction reactions, or substitution reactions . The exact synthesis pathway would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound like “1-(3-Ethoxyphenyl)propan-1-ol” would consist of a propane chain with a phenyl group (a benzene ring) and an ethoxy group (an ether) attached . The exact positions of these groups on the chain can affect the compound’s properties and reactivity.Chemical Reactions Analysis

Phenylpropanoids like “1-(3-Ethoxyphenyl)propan-1-ol” can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3-Ethoxyphenyl)propan-1-ol” would depend on its specific structure. For example, similar compounds like propan-1-ol are colorless liquids and are used as solvents in the pharmaceutical industry .Wissenschaftliche Forschungsanwendungen

- Hydrophobic Deep Eutectic Solvents (HDESs) , composed of terpenes and 10-undecenoic acid, have been investigated for liquid–liquid extraction of hydroalcoholic mixtures. These HDESs exhibit a hydrophobic nature, making them suitable for separating alcohols (such as ethanol, propan-1-ol, and propan-2-ol) from water .

- The 2:1 molar ratio of HDES components (hydrogen bond acceptor to hydrogen bond donor) yields excellent extraction efficiency, reaching 34.04% for ethanol, 36.59% for propan-2-ol, and 39.78% for propan-1-ol. By using HDESs, we can enhance separation processes while minimizing energy consumption and environmental impact .

- The use of 1-(3-Ethoxyphenyl)propan-1-ol in HDESs contributes to greener separation methods. These solvents reduce reliance on energy-intensive techniques and volatile organic compounds, promoting eco-friendly processes .

Solvent and Extraction Agent

Green Separation Processes

Wirkmechanismus

Target of Action

It’s structurally similar to propan-1-ol , which is known to have a broad range of applications, including use in perfumes, fragrances, and personal care products

Mode of Action

The exact mode of action of 1-(3-Ethoxyphenyl)propan-1-ol is not well-documented. Propan-1-ol, a structurally similar compound, exhibits an unspecific mechanism of effect. It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm, and destroys the inner

Biochemical Pathways

Propan-1-ols, a class of compounds to which 1-(3-ethoxyphenyl)propan-1-ol belongs, are known to be primary alcohols based on a propan-1-ol skeleton and its substituted derivatives . The exact biochemical pathways influenced by this compound require further investigation.

Result of Action

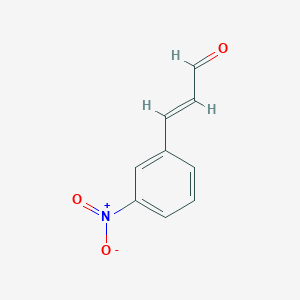

The oxidation of propan-1-ol, a structurally similar compound, results in the formation of aldehydes, which can undergo further oxidation to form carboxylic acids

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYROJNGIRYJYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

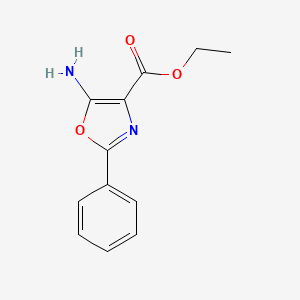

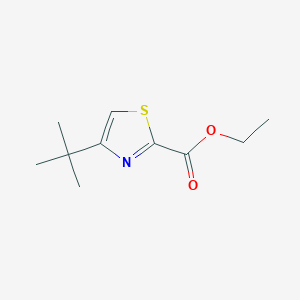

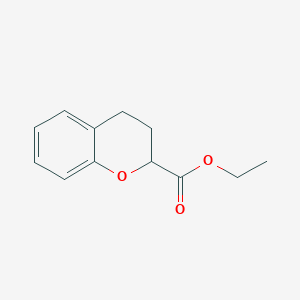

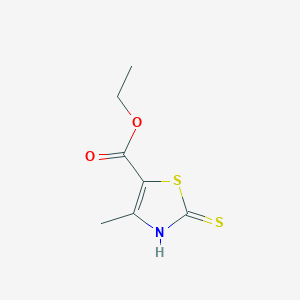

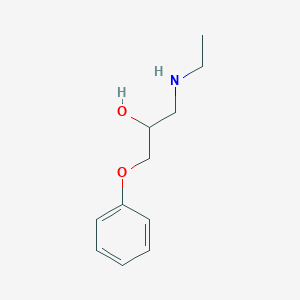

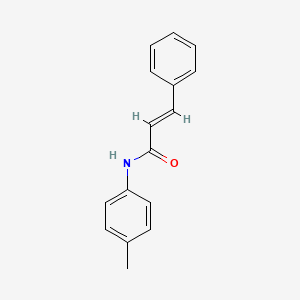

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

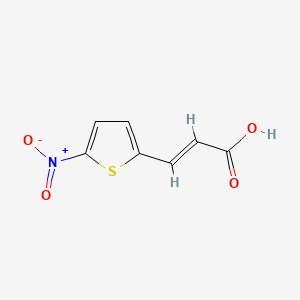

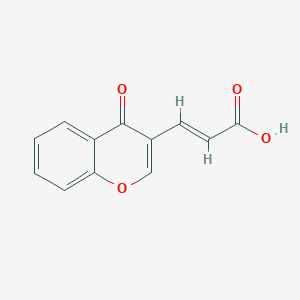

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)